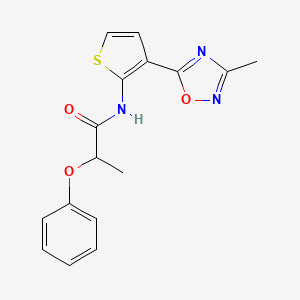

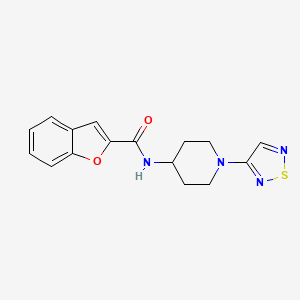

![molecular formula C24H23Cl2N3O B2703276 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide CAS No. 303151-02-2](/img/structure/B2703276.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide” is a complex organic compound. It likely contains a benzylpiperazine group, which is a common feature in many pharmaceuticals and other active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through methods such as reductive amination . In one example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

科学的研究の応用

Medicinal Chemistry Applications

In medicinal chemistry, derivatives similar to N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide have been explored for their potential therapeutic applications. For instance, compounds with the N-phenylpiperazine subunit have been studied for their versatility in drug design, particularly for CNS disorders. Some derivatives have reached late-stage clinical trials, showcasing the "druglikeness" of this molecular scaffold. However, the community has often viewed it strictly as a "CNS structure," underestimating its broader therapeutic potential. Research suggests that appropriate modifications to this scaffold can improve pharmacokinetic and pharmacodynamic properties across various therapeutic areas, indicating a need for further diversification in its applications (Maia et al., 2012).

Pharmacological Applications

Pharmacologically, derivatives have shown promise in several areas, including as PPARgamma agonists for potential diabetes and obesity treatments. The structure-activity relationship (SAR) studies around phenyl alkyl ether moieties of such compounds have led to potent and selective agonists with improved aqueous solubility, highlighting the chemical versatility and potential for developing new therapeutic agents (Collins et al., 1998).

Additionally, research into heterocyclic analogues of chlorcyclizine has yielded compounds with potent hypolipidemic activity, underscoring the scaffold's utility in addressing lipid disorders (Ashton et al., 1984). This suggests potential applications in cardiovascular disease management.

Biochemical Applications

On a biochemical level, research has focused on the development of inhibitors targeting endocannabinoid hydrolases FAAH and MAGL. Compounds bearing a benzotriazol-1-yl carboxamide scaffold, related to the this compound structure, have been synthesized and evaluated. These studies have identified potent inhibitors with selectivity profiles that could contribute to the treatment of pain, neurodegenerative diseases, and mood disorders (Morera et al., 2012).

将来の方向性

作用機序

Target of Action

The primary target of the compound N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide is the oxidoreductase enzyme . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the body’s metabolism, aiding in the breakdown and synthesis of important nutrients and molecules.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions . These interactions occur between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can inhibit the normal function of the enzyme, leading to the antimicrobial and antifungal activity observed in the compound .

Biochemical Pathways

The downstream effects of this interaction could potentially disrupt the normal metabolic functions of microbial cells, leading to their death and thus the compound’s antimicrobial activity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antimicrobial and antifungal activities . By inhibiting the function of the oxidoreductase enzyme, the compound disrupts the normal metabolic functions of microbial cells. This disruption can lead to cell death, thereby preventing the growth and proliferation of harmful microbes.

特性

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2N3O/c25-19-6-11-22(23(26)16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARIGROMDNDMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

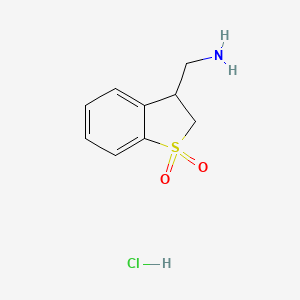

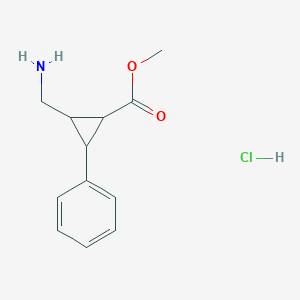

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)

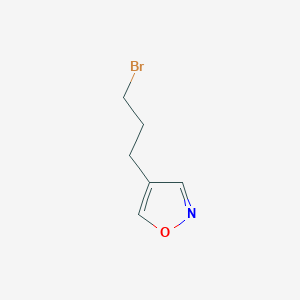

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)

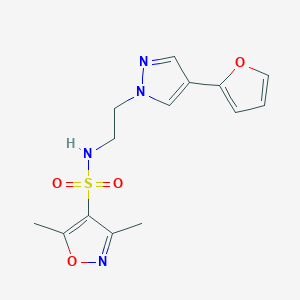

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)

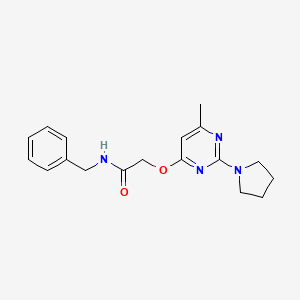

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)